5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core. It is often used in research settings due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-7(2)21-11-4-3-9(15)5-8(11)6-10-12(18)16-14(20)17-13(10)19/h3-7H,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBXPNWQCIKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the bromination of 2-propan-2-yloxyphenyl compounds. The brominated intermediate is then reacted with diazinane trione under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron powder to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in reactors designed for high efficiency and yield. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-brominated or hydrogenated products.
Scientific Research Applications
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The diazinane trione core may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethoxymethyl)pyridine: Another brominated compound with similar structural features.
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Shares the brominated phenyl group but has a different core structure.
Uniqueness
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated phenyl group and a diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
